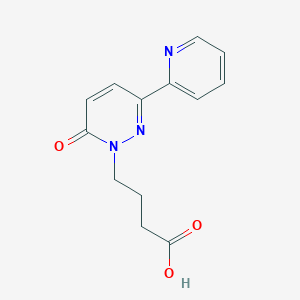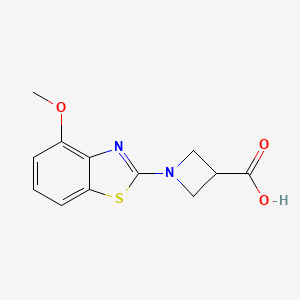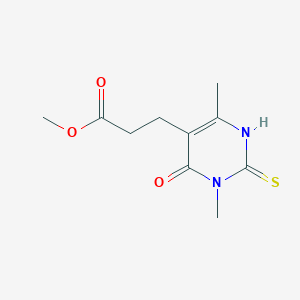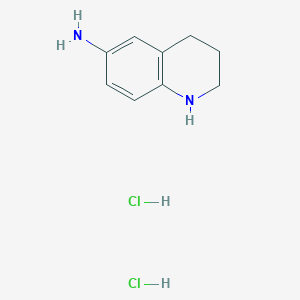
1,2,3,4-Tetrahydro-quinolin-6-ylamine dihydrochloride
Descripción general
Descripción
1,2,3,4-Tetrahydro-quinolin-6-ylamine dihydrochloride is a chemical compound with the CAS Number: 1309976-07-5 . It has a molecular weight of 221.13 and its IUPAC name is 1,2,3,4-tetrahydroquinolin-6-amine dihydrochloride . The compound appears as a yellow solid .
Synthesis Analysis
The synthesis of 1,2,3,4-Tetrahydro-quinolin-6-ylamine dihydrochloride and similar compounds has been discussed in the literature . The syntheses involve various methods such as reduction or oxidation followed by cyclization, S N Ar-terminated sequences, acid-catalyzed ring closures or rearrangements, high temperature cyclizations, and metal-promoted processes .Molecular Structure Analysis
The InChI code for 1,2,3,4-Tetrahydro-quinolin-6-ylamine dihydrochloride is 1S/C9H12N2.2ClH/c10-8-3-4-9-7 (6-8)2-1-5-11-9;;/h3-4,6,11H,1-2,5,10H2;2*1H . The InChI key is LJNDTMXRVGFHJE-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Acetylcholinesterase Inhibition and Alzheimer's Disease
1,2,3,4-Tetrahydro-quinolin-6-ylamine derivatives have been investigated for their potential as acetylcholinesterase inhibitors. These compounds, related to tacrine, a drug used for treating Alzheimer's disease, show promising activity and have been studied to understand structure-activity relationships (Recanatini et al., 2000).
Antimicrobial and Mosquito Larvicidal Activities
Compounds derived from 1,2,3,4-tetrahydro-quinolin-6-ylamine have shown effective antimicrobial and antifungal properties. Additionally, some of these compounds exhibit mosquito larvicidal activities, indicating their potential in pest control and public health applications (Rajanarendar et al., 2010).
Antioxidant Properties
Derivatives of quinolin-5-ylamine, a related compound, have been synthesized and evaluated for antioxidant activities. These derivatives have displayed significant radical scavenging activity, highlighting their potential as antioxidants (Mallesha et al., 2013).
Potential in Alzheimer’s Disease Treatment
Recent research has developed new cyclopentaquinoline analogues, modifications of the tetrahydroacridine structure, with potential applications in Alzheimer’s disease treatment. These compounds show inhibitory effects on cholinesterases and are non-hepatotoxic, which is crucial for therapeutic use (Czarnecka et al., 2019).
Role in Synthesis of Bioactive N-heterocycles
1,2,3,4-Tetrahydroquinolines containing a quinoline nucleus have been synthesized, demonstrating their importance in the creation of bioactive N-heterocycles. These compounds have potential applications in medicinal chemistry (Méndeza et al., 2002).
Anticancer Potential
Some derivatives of 1,2,3,4-tetrahydro-quinolin-6-ylamine have shown potent antitumor activity. These compounds demonstrate cytotoxic activity against various cancer cell lines while having minimal effects on normal cells, indicating their potential as anticancer agents (Huang et al., 2013).
Propiedades
IUPAC Name |
1,2,3,4-tetrahydroquinolin-6-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;;/h3-4,6,11H,1-2,5,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNDTMXRVGFHJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)N)NC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydro-quinolin-6-ylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[3-(2-fluorophenoxy)propyl]acetamide](/img/structure/B1421986.png)
![4-[(3-Methyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B1421988.png)
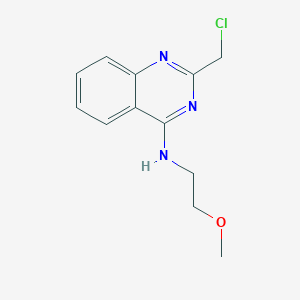
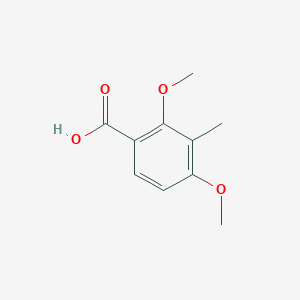
![N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine](/img/structure/B1421991.png)
![3-[(Cyclopentylmethyl)amino][1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B1421992.png)
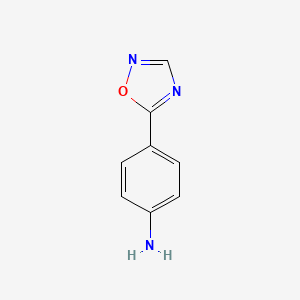
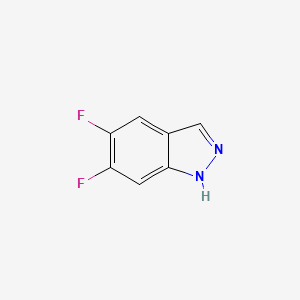
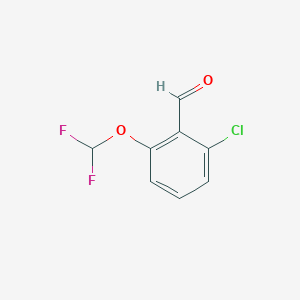
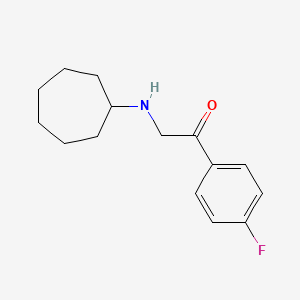
![{2-[(6-Pyridin-2-ylpyridazin-3-yl)oxy]ethyl}amine](/img/structure/B1422003.png)
